Ciprofloxacin lactate is the lactate salt form of ciprofloxacin, a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class. [] It is utilized in various scientific research applications, including investigations into its pharmacokinetic properties, interactions with biological systems, and potential for innovative drug delivery systems.
Ciprofloxacin lactate is synthesized from ciprofloxacin hydrochloride, which is commercially available. The synthesis involves the reaction of ciprofloxacin with lactic acid, resulting in the formation of the lactate salt. This process enhances the drug's stability and solubility in aqueous solutions.
Ciprofloxacin lactate is classified as an antibiotic and falls under the category of fluoroquinolones. It is specifically recognized for its action against a wide range of Gram-negative and some Gram-positive bacteria, making it a valuable therapeutic agent in clinical settings.
The synthesis of ciprofloxacin lactate typically involves a two-step process:
Ciprofloxacin lactate has a molecular formula of when considering its active form, ciprofloxacin, combined with lactic acid. The structure consists of a fluorinated quinolone core with a piperazine ring attached, which contributes to its antibacterial activity.
The lactate moiety enhances solubility in physiological conditions.
The primary chemical reaction involved in the formation of ciprofloxacin lactate is an esterification reaction between ciprofloxacin and lactic acid. This reaction can be summarized as:
This process involves:
The resulting compound exhibits improved solubility characteristics compared to ciprofloxacin hydrochloride .
Ciprofloxacin lactate exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA, leading to bacterial cell death.
Ciprofloxacin lactate is primarily used in clinical settings for:
Ciprofloxacin lactate is a molecular complex formed between the broad-spectrum fluoroquinolone antibiotic ciprofloxacin (C₁₇H₁₈FN₃O₃) and lactic acid (C₃H₆O₃), yielding the condensed molecular formula C₂₀H₂₄FN₃O₆. This complex has a molecular weight of 421.42 g/mol and crystallizes as a white to off-white crystalline powder [2] [3] [8]. The lactate counterion exists as the L-enantiomer (2S)-2-hydroxypropanoic acid, which imparts specific stereochemical interactions relevant to its solubility and crystallization behavior [6]. The primary structural features include:
Table 1: Atomic Composition of Ciprofloxacin Lactate
Element | Count | Role in Structure |
---|---|---|
Carbon | 20 | Quinolone core/lactate backbone |
Hydrogen | 24 | Saturation of organic framework |
Fluorine | 1 | Electronegative substituent at C-6 |
Nitrogen | 3 | Piperazine/quinolone nitrogens |
Oxygen | 6 | Carboxylic acid, ketone, hydroxyl groups |
Crystalline forms exhibit a melting point range of 255–257°C, indicating strong intermolecular forces within the lattice [3] [8]. Fourier-transform infrared (FTIR) spectroscopy confirms ionic interactions through shifts in carbonyl (C=O) and carboxylate (COO⁻) stretching frequencies compared to pure ciprofloxacin [6].
Ciprofloxacin lactate functions as a zwitterion across physiological pH ranges, with three distinct pKa values governing its ionization:
This multi-ionic character results in pH-dependent solubility:
Table 2: Solubility Profile of Ciprofloxacin Lactate
Solvent/Medium | Solubility (mg/mL) | Conditions | |
---|---|---|---|
Water | >50 | pH 3.0, 25°C | |
Water | <1 | pH 7.4, 25°C | |
Methanol | ~20 | Heated to 50°C | |
DMSO | ~40 | 25°C | |
Ethanol | ~10 | 25°C | [2] [3] [8] |
Organic cosolvents (e.g., DMSO, methanol) improve solubility but may destabilize the complex. The lactate salt formulation boosts aqueous solubility 5-fold compared to ciprofloxacin hydrochloride, crucial for intravenous formulations [6].
Thermal Stability: Decomposition initiates above 60°C via lactone ring cleavage and decarboxylation. Dry forms remain stable at room temperature (25°C) for >24 months, but exposure to temperatures ≥40°C accelerates degradation, forming 7-amino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid and lactate esters [4] [6] [8].
Photolytic Degradation: UV irradiation (λ = 254–365 nm) induces defluorination and piperazine ring oxidation, producing fluorescent byproducts like 7-hydroxyciprofloxacin. Opaque packaging is essential to prevent photolysis [4] [8].
pH-Dependent Hydrolysis:
Environmental Persistence:
Table 3: Stability-Influencing Factors
Factor | Condition | Degradation Pathway | Mitigation Strategy |
---|---|---|---|
Temperature | >60°C | Decarboxylation/lactone opening | Cold-chain storage (4°C) |
Light | UV exposure | Defluorination/piperazine oxidation | Amber glass containers |
pH | <3 or >8 | Esterification/hydrolysis | Buffer to pH 5.0 |
Oxidative stress | Reactive oxygen species | N-oxidation | Antioxidant additives (e.g., EDTA) |
Manufacturing processes utilize controlled crystallization (ethanol/water mixtures at 10–15°C) to ensure polymorphic purity and stability. Lyophilization may be employed for thermosensitive formulations [6] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4